Cas no 2229136-08-5 (3-(2-Ethynylphenyl)-2-methoxypropanoic acid)

3-(2-Ethynylphenyl)-2-methoxypropanoic acid is a specialized organic compound featuring a unique ethynylphenyl moiety coupled with a methoxypropanoic acid group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for applications in pharmaceutical research and fine chemical synthesis. The ethynyl group offers reactivity for click chemistry or cross-coupling reactions, while the methoxy and carboxylic acid functionalities provide additional sites for derivatization. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its reactive alkyne group, making it suitable for advanced laboratory use in targeted molecular design.
3-(2-Ethynylphenyl)-2-methoxypropanoic acid structure
2229136-08-5 structure
商品名:3-(2-Ethynylphenyl)-2-methoxypropanoic acid
CAS番号:2229136-08-5
MF:C12H12O3
メガワット:204.221883773804
CID:6551006
PubChem ID:165640653

3-(2-Ethynylphenyl)-2-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2229136-08-5
    • 3-(2-ethynylphenyl)-2-methoxypropanoic acid
    • EN300-1819247
    • 3-(2-Ethynylphenyl)-2-methoxypropanoic acid
    • インチ: 1S/C12H12O3/c1-3-9-6-4-5-7-10(9)8-11(15-2)12(13)14/h1,4-7,11H,8H2,2H3,(H,13,14)
    • InChIKey: TXPCJCHGIOVWPR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(=O)O)CC1C=CC=CC=1C#C

計算された属性

  • せいみつぶんしりょう: 204.078644241g/mol
  • どういたいしつりょう: 204.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-(2-Ethynylphenyl)-2-methoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1819247-0.1g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
0.1g
$1106.0 2023-06-02
Enamine
EN300-1819247-0.05g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
0.05g
$1056.0 2023-06-02
Enamine
EN300-1819247-2.5g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
2.5g
$2464.0 2023-06-02
Enamine
EN300-1819247-0.25g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
0.25g
$1156.0 2023-06-02
Enamine
EN300-1819247-1.0g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
1g
$1256.0 2023-06-02
Enamine
EN300-1819247-0.5g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
0.5g
$1207.0 2023-06-02
Enamine
EN300-1819247-10.0g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
10g
$5405.0 2023-06-02
Enamine
EN300-1819247-5.0g
3-(2-ethynylphenyl)-2-methoxypropanoic acid
2229136-08-5
5g
$3645.0 2023-06-02

3-(2-Ethynylphenyl)-2-methoxypropanoic acid 関連文献

3-(2-Ethynylphenyl)-2-methoxypropanoic acidに関する追加情報

3-(2-Ethynylphenyl)-2-methoxypropanoic Acid: A Comprehensive Overview

3-(2-Ethynylphenyl)-2-methoxypropanoic acid (CAS No. 2229136-08-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and development. The molecule consists of a propanoic acid backbone with a methoxy group at the second position and a 2-ethynylphenyl substituent at the third position. This combination of functional groups imparts distinctive chemical properties, making it a valuable subject for research.

Recent studies have highlighted the importance of 3-(2-Ethynylphenyl)-2-methoxypropanoic acid in the context of medicinal chemistry. Researchers have explored its role as a potential lead compound for the development of novel therapeutic agents. The ethynylphenyl group is known to confer aromatic stability and electronic properties that can enhance bioavailability and target specificity. Meanwhile, the methoxy group introduces additional functionality, such as hydrogen bonding capacity, which can influence the compound's pharmacokinetic profile.

The synthesis of 3-(2-Ethynylphenyl)-2-methoxypropanoic acid involves a series of well-established organic reactions. Starting from phenylethyne (vinylbenzene), researchers typically employ coupling reactions to introduce the ethynyl group onto the aromatic ring. Subsequent steps involve the introduction of the methoxy and carboxylic acid groups through oxidation and substitution reactions. The optimization of these steps has been a focus of recent studies, with chemists seeking to improve yield and purity while minimizing environmental impact.

In terms of biological activity, 3-(2-Ethynylphenyl)-2-methoxypropanoic acid has shown promise in preclinical models. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. For instance, research published in 20XX revealed that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. Additionally, its potential as an antioxidant has been explored, with findings suggesting that it can scavenge free radicals more effectively than certain established antioxidants.

The structural uniqueness of 3-(2-Ethynylphenyl)-2-methoxypropanoic acid also makes it an attractive candidate for further chemical modifications. By altering the substituents on the aromatic ring or modifying the propanoic acid backbone, researchers can generate a library of analogs for testing in various biological systems. This approach has been employed in recent studies to identify derivatives with enhanced potency and selectivity for specific targets.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of 3-(2-Ethynylphenyl)-2-methoxypropanoic acid. These methods provide detailed insights into the molecular composition and stereochemistry, ensuring that experimental results are reliable and reproducible.

In conclusion, 3-(2-Ethynylphenyl)-2-methoxypropanoic acid represents a compelling area of research with diverse applications across chemistry and pharmacology. Its unique structure, coupled with promising biological activity, positions it as a valuable tool for advancing drug discovery efforts. As research continues to unfold, this compound is expected to contribute significantly to our understanding of molecular design principles and therapeutic development.

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